Cas no 14437-03-7 (N-(p-Tosyl)carbamic Acid Methyl Ester)

N-(p-Tosyl)carbamic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-[(4-methylphenyl)sulfonyl]-, methyl ester
- methyl tosylcarbamate
- N-(p-Tosyl)carbamic Acid Methyl Ester
- CARBMIC ACID,N-[(4-METHYLPHENYL)SULFONYL]-,METHYL ESTER
- methyl N-(4-methylphenyl)sulfonylcarbamate
- N-(p-Tosyl)carbamic
- EINECS 238-411-4
- methyl N-tosylcarbamate
- O-methyl-N-tosylcarbamate
- Methyl N-(p-Tosyl)carbaMate
- N-Tosylcarbamic acid methyl ester
- Methyl N-(p-toluenesulfonyl)carbaMate
- N-(Methoxycarbonyl)-p-toluenesulfonamide
- (p-Tolylsulfonyl)carbaMic Acid Methyl Ester
- N-(p-Tolylsulfonyl)carbamic acid methyl ester
- [(4-Methylphenyl)sulfonyl]carbaMic Acid Methyl Ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, methyl ester
- methyl[(4-methylphenyl)sulfonyl]carbamate
- Tosylcarbamic acid methyl ester
- N-Tosyl-carbaminsauremethylester
- methyl (4-meth
- Carbamic acid, N-[(4-methylphenyl)sulfonyl]-, methyl ester
- MFCD00453717
- 14437-03-7
- M2988
- J-007946
- FT-0675313
- methyl (4-methylphenyl)sulfonylcarbamate
- NS00024689
- UNII-BDN9HT2LGX
- AKOS024344752
- SB79777
- Methyltosylcarbamate
- Carbamic acid, ((4-methylphenyl)sulfonyl)-, methyl ester
- CS-0152991
- DTXSID50162687
- AS-70511
- BDN9HT2LGX
- Carbamic acid, (p-tolylsulfonyl)-, methyl ester
- METHYL N-(4-METHYLBENZENESULFONYL)CARBAMATE
- SCHEMBL9526916
- A11005
- KNVDHKOSDVFZTO-UHFFFAOYSA-N
- (p-Tolylsulfonyl)carbamic Acid Methyl Ester; [(4-Methylphenyl)sulfonyl]carbamic Acid Methyl Ester; Methyl N-(p-toluenesulfonyl)carbamate; Methyl N-(p-Tosyl)carbamate;
- DB-334729
-
- MDL: MFCD00453717
- インチ: 1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11)
- InChIKey: KNVDHKOSDVFZTO-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N([H])C(=O)OC([H])([H])[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 229.04100
- どういたいしつりょう: 229.04087901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 80.8
じっけんとくせい
- PSA: 84.34000
- LogP: 2.32490
N-(p-Tosyl)carbamic Acid Methyl Ester セキュリティ情報
N-(p-Tosyl)carbamic Acid Methyl Ester 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
N-(p-Tosyl)carbamic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2988-10G |
Methyl Tosylcarbamate |
14437-03-7 | >98.0%(T)(HPLC) | 10g |
¥3400.00 | 2024-04-17 | |
Ambeed | A733596-10g |
Methyl tosylcarbamate |
14437-03-7 | 97% | 10g |
$644.0 | 2025-02-28 | |
eNovation Chemicals LLC | D760534-5g |
Carbamic acid, N-[(4-methylphenyl)sulfonyl]-, methyl ester |
14437-03-7 | 95% | 5g |
$285 | 2024-06-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25725-1g |
Methyl tosylcarbamate |
14437-03-7 | 97% | 1g |
¥636.0 | 2024-07-18 | |
abcr | AB494452-1 g |
Methyl tosylcarbamate, 95%; . |
14437-03-7 | 95% | 1g |
€233.90 | 2023-04-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2988-1G |
Methyl Tosylcarbamate |
14437-03-7 | >98.0%(T)(HPLC) | 1g |
¥550.00 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25725-5g |
Methyl tosylcarbamate |
14437-03-7 | 97% | 5g |
¥2260.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU968-200mg |
N-(p-Tosyl)carbamic Acid Methyl Ester |
14437-03-7 | 97% | 200mg |
¥203.0 | 2022-09-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391329-1 g |
N-(p-Tosyl)carbamic Acid Methyl Ester, |
14437-03-7 | 1g |
¥2,482.00 | 2023-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU968-5g |
N-(p-Tosyl)carbamic Acid Methyl Ester |
14437-03-7 | 97% | 5g |
2797CNY | 2021-05-07 |
N-(p-Tosyl)carbamic Acid Methyl Ester 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
N-(p-Tosyl)carbamic Acid Methyl Esterに関する追加情報
Introduction to N-(p-Tosyl)carbamic Acid Methyl Ester (CAS No. 14437-03-7)
N-(p-Tosyl)carbamic Acid Methyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 14437-03-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its p-tosyl group and methyl ester functionality, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The tosyl group (p-toluenesulfonyl) is a widely used protecting group in organic synthesis, particularly for the formation of carbamates and sulfonamides, which are crucial intermediates in drug development.
The structure of N-(p-Tosyl)carbamic Acid Methyl Ester consists of a carbamate moiety linked to a tosylated nitrogen atom, with a methyl ester substituent on the carbamate carbon. This unique arrangement makes it an invaluable reagent for various chemical transformations, including the synthesis of biologically active molecules. The compound's stability and reactivity under different conditions have made it a preferred choice for researchers aiming to develop novel pharmaceuticals and agrochemicals.
In recent years, the demand for high-quality intermediates in pharmaceutical synthesis has surged, driven by advancements in drug discovery technologies. N-(p-Tosyl)carbamic Acid Methyl Ester has emerged as a key intermediate in the synthesis of carbamate-based drugs, which are known for their efficacy in treating a wide range of diseases, including neurological disorders and infectious diseases. The tosyl group not only enhances the stability of the compound but also facilitates its participation in various chemical reactions, making it an indispensable tool in synthetic laboratories.
One of the most notable applications of N-(p-Tosyl)carbamic Acid Methyl Ester is in the synthesis of sulfonamides, which are among the most widely used classes of antibiotics. The ability to efficiently convert this compound into sulfonamides has been leveraged in several research projects aimed at developing new antibiotics with improved efficacy and reduced side effects. Additionally, the compound's role in the preparation of pharmaceutical intermediates has been highlighted in numerous studies published in leading scientific journals.
The chemical properties of N-(p-Tosyl)carbamic Acid Methyl Ester make it particularly useful in asymmetric synthesis, where its chiral derivatives can be employed to produce enantiomerically pure compounds. These enantiomerically pure compounds are highly sought after in pharmaceuticals due to their enhanced pharmacological activity and reduced toxicity. Researchers have utilized this compound to develop novel catalysts and ligands that facilitate asymmetric reactions with high selectivity and yield.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methods. N-(p-Tosyl)carbamic Acid Methyl Ester has been incorporated into several environmentally friendly synthetic routes that minimize waste and reduce energy consumption. These methods align with the growing global emphasis on sustainable practices in chemical manufacturing and research.
The pharmaceutical industry continues to benefit from the versatility of N-(p-Tosyl)carbamic Acid Methyl Ester, with ongoing research exploring its potential applications in treating chronic diseases such as cancer, diabetes, and autoimmune disorders. The compound's ability to serve as a precursor for a wide range of biologically active molecules underscores its significance in modern drug development. As new synthetic methodologies emerge, the role of this compound is expected to expand further, solidifying its position as a cornerstone of pharmaceutical chemistry.
In conclusion, N-(p-Tosyl)carbamic Acid Methyl Ester (CAS No. 14437-03-7) is a multifaceted compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features and chemical properties make it an essential tool for researchers aiming to develop innovative therapeutic agents. As scientific understanding progresses, the utility of this compound is likely to grow, further cementing its importance in the field.
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